N-[3-(dimethylamino)phenyl]-1-naphthamide
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Description
N-[3-(dimethylamino)phenyl]-1-naphthamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research applications due to its unique properties. It is a redox-active quinone that can undergo reversible reduction and oxidation reactions, making it useful for studying various biochemical and physiological processes.
Scientific Research Applications
Alzheimer's Disease Diagnosis
N-[3-(dimethylamino)phenyl]-1-naphthamide derivatives, specifically 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), have been utilized in positron emission tomography (PET) scans for diagnosing Alzheimer's disease. This compound facilitates the non-invasive monitoring of beta-amyloid plaques and neurofibrillary tangles in the brain, correlating with the severity of memory impairment (Shoghi-Jadid et al., 2002).
Tautomerism Studies
Research into the tautomeric behaviors of 1-(arylazo)-2-naphthols and their derivatives, including those with N,N-dimethylamino groups, has provided valuable insights into intramolecular proton transfer mechanisms. These studies have implications for understanding chemical stability and reactivity in various organic compounds (Olivieri et al., 1989).
Electrochemical Sensors
This compound derivatives have been explored for their potential in electrocatalytic applications, such as the oxidation of reduced nicotinamide adenine dinucleotide (NADH). This research has implications for developing sensitive electrochemical sensors for biomedical analysis (Persson, 1990).
Fluorescent Chemosensors
The compound has been used to create fluorescent chemosensors for detecting metal ions, demonstrating high sensitivity and selectivity, particularly for iron (Fe+3) ions. This application is crucial for environmental monitoring and industrial process control (Singh et al., 2014).
Photophysics and Molecular Logic
This compound derivatives have been studied for their photophysical properties, including solvatochromism and acidochromism. These properties make them suitable for implementing molecular logic switches, with applications in optical data storage and processing (Uchacz et al., 2016).
Properties
IUPAC Name |
N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-10-6-9-15(13-16)20-19(22)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCRARDIUXSNET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324822 |
Source
|
Record name | N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670359 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339230-66-9 |
Source
|
Record name | N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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